![molecular formula C21H18Cl2FNO B2985254 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-51-0](/img/structure/B2985254.png)

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol (DCFEPE) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of various compounds. It has been used in a variety of laboratory experiments and has been found to be a reliable and effective compound.

Aplicaciones Científicas De Investigación

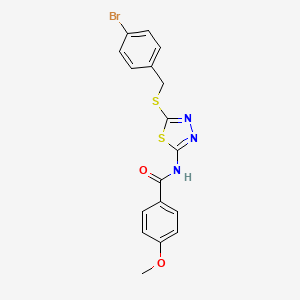

Synthesis and Luminescence Properties

- Synthesis and Fluorescence Studies of N-aryl-2-aminoquinolines

- This study focuses on the synthesis of N-aryl-2-aminoquinolines, closely related to the compound . It examines their fluorescence behavior in different solvents, contributing to understanding their potential applications in biological systems (Hisham et al., 2019).

Receptor Differentiation

- Differentiation of Receptors Responsive to Isoproterenol

- This paper discusses how structural modifications of certain aminoethanols, similar in structure to the compound of interest, can alter sympathomimetic activity. This has implications for understanding receptor populations in various tissues (Lands et al., 1967).

Structure-Activity Relationships

- Structure-Activity Relationships in Amino-Halogen Substituted Phenyl-aminoethanols

- This research explores the effects of substituting halogen atoms in compounds like 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol on adrenergic beta-receptors. It highlights how these changes can significantly impact the compound's activity (Engelhardt, 1984).

Biotransformation

- Biotransformation-Mediated Synthesis

- This study describes an efficient method for synthesizing a compound structurally similar to the one . It highlights the potential for biotransformation-mediated synthesis in producing key intermediates for pharmaceuticals (Martínez et al., 2010).

Combinatorial Synthesis and Cancer Screening

- Trouble-Free Multicomponent Method for Combinatorial Synthesis

- This paper discusses a method for synthesizing derivatives related to the compound of interest and screening them against cancer cell lines. It provides insights into potential therapeutic applications (Patravale et al., 2014).

Enantioselective Synthesis

- A Practical Method for the Synthesis of Highly Enantioenriched Trans-1,2-Amino Alcohols

- This research presents a method for synthesizing enantioenriched amino alcohols, which could be applied to compounds like the one . It emphasizes the importance of enantioselectivity in chemical synthesis (Birrell & Jacobsen, 2013).

Electrochemical Synthesis

- Electrochemical Synthesis of 1-N-Phenyl-4-(Sulfonyl)benzene-1,2-Diamine Derivatives

- The study explores the electrochemical synthesis of derivatives related to the target compound, offering a novel approach to chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2FNO/c22-18-9-6-15(20(23)12-18)13-25-14-21(26,16-4-2-1-3-5-16)17-7-10-19(24)11-8-17/h1-12,25-26H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIMYUBGOIQKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)

![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)